Tetrahymanol
Overview
Description
Tetrahymanol is a gammacerane-type membrane lipid first discovered in the marine ciliate Tetrahymena pyriformis . It was later found in other ciliates, fungi, ferns, and bacteria . After being deposited in sediments that compress into sedimentary rocks over millions of years, tetrahymanol is dehydroxylated into gammacerane . Gammacerane has been interpreted as a proxy for ancient water column stratification .
Synthesis Analysis
Bacteria produce tetrahymanol by cyclization of squalene to a hopene molecule by squalene-hopene cyclase followed by a ring expansion involving a tetrahymanol synthase . In eukaryotes, tetrahymanol is formed by a squalene-tetrahymanol cyclase .Molecular Structure Analysis
Tetrahymanol is a pentacyclic triterpenoid molecule. The triterpenoids are a class of molecules found in both bacteria and eukaryotes, which largely make hopanols and sterols, respectively . The tetrahymanol structure can have multiple stereoisomers .Chemical Reactions Analysis
All triterpenoids are synthesized via the cyclization of the C30 isoprenoid chain, squalene . Eukaryotes use oxidosqualene cyclase and several other enzymes to create the tetracyclic skeleton found in steroids, a process that requires molecular oxygen .Physical And Chemical Properties Analysis
Tetrahymanol has a chemical formula of C30H52O and a molar mass of 428.745 g·mol−1 . The structures of these molecular classes lend themselves to membrane rigidity and other, still unknown, physiological functions .Scientific Research Applications
Tetrahymanol in Prokaryotes and Geochemical Significance
Tetrahymanol was first reported in the phototrophic bacterium Rhodopseudomonas palustris, marking its presence beyond eukaryotic taxa. This discovery expanded the significance of geochemical markers from the gammacerane series, which are found abundantly in marine sediments and palaeohypersaline environments (Kleemann et al., 1990).
Ubiquitous Occurrence in Marine Sediments
Multiple studies have identified tetrahymanol in various marine sediment samples. It is considered widespread, consistent with the ubiquitous occurrence of gammacerane, its diagenetic product, in mature sediments and crude oils. The diagenetic conversion from tetrahymanol to gammacerane likely involves dehydration and hydrogenation processes (Haven et al., 1989).
Tetrahymanol as a Biological Marker
Tetrahymanol's common occurrence in marine environments suggests that primitive organisms similar to Tetrahymena or other protozoa and bacteria contain this compound. It has been identified in a variety of marine depositional environments and bacterial/algal mats, indicating its widespread presence and potential as a biological marker for these organisms (Venkatesan, 1989).
Role in Marine Ciliates
Tetrahymanol is a principal neutral lipid in various marine ciliate species, especially those feeding on bacteria. Its abundance in pure cultures and field samples correlates well with ciliate biovolume, suggesting it as a specific marker for marine ciliates that feed on bacteria (Harvey & McManus, 1991).
Tetrahymena: A Model for Biological Studies
The ciliate Tetrahymena is extensively used in laboratory research due to its well-ordered structure and short life cycle. Tetrahymena, which produces tetrahymanol, facilitates various physiological and molecular studies, contributing significantly to fundamental biology and alternative methods to animal experimentation (Mar et al., 2019).
Tetrahymanol in Non-Marine Organisms
The presence of tetrahymanol has also been established in non-marine organisms like Oleandra wallichii. This indicates the presence of a similar non-oxidative squalene cyclase system in different organisms, which is crucial for the biosynthesis of tetrahymanol (Zander et al., 1969).
Tetrahymanol in Ancient Sediments
Tetrahymanol has been isolated from ancient sedimentary deposits like the Green River Shale, indicating its stability and persistence over geological timescales. This contributes to our understanding of ancient biochemical processes and the preservation of organic compounds in geological formations (Steel & Henderson, 1972).
Safety And Hazards
properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNSRKHIVITRJP-VJBYBJRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943803 | |
Record name | Tetrahymanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahymanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tetrahymanol | |
CAS RN |
2130-17-8 | |
Record name | Tetrahymanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2130-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahymanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahymanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahymanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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